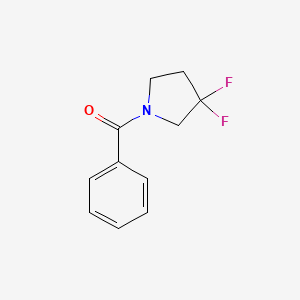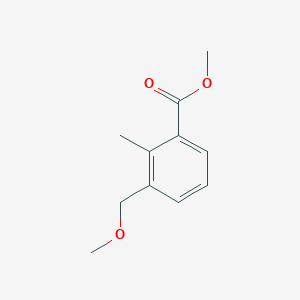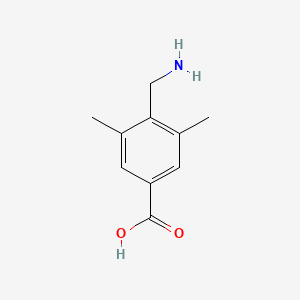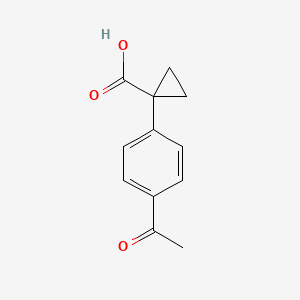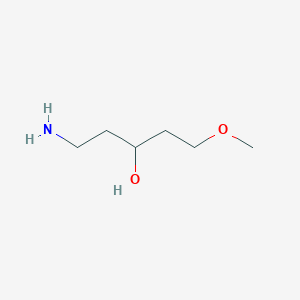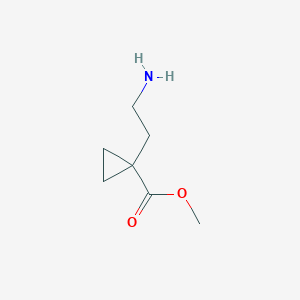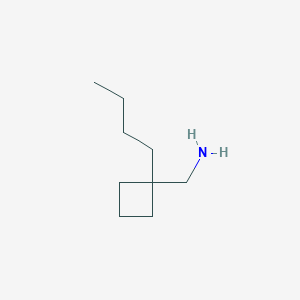![molecular formula C9H16ClNO2 B13518955 Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts distinct chemical and physical properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, where photochemistry is employed to create the bicyclic structure. This reaction involves the use of 1,5-dienes and a mercury lamp, although the latter can be technically challenging and requires special equipment .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and alternative light sources to facilitate the [2+2] cycloaddition. The goal is to achieve high yields and purity while minimizing the need for specialized equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate hydrochloride
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Uniqueness
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclo[2.1.1]hexane structure, which imparts distinct chemical properties compared to other bicyclic compounds. This structure allows for unique reactivity and stability, making it valuable in various research applications .
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-4-9(5-10)2-6(7)3-9;/h6-7H,2-5,10H2,1H3;1H |
InChI-Schlüssel |
OKSOESRWJFZYEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2(CC1C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


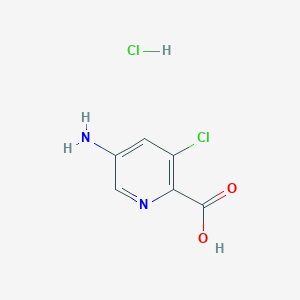
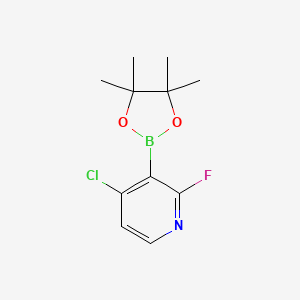
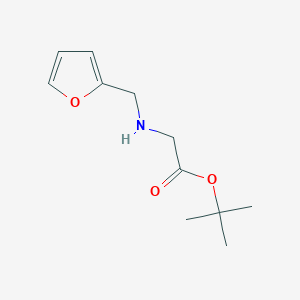
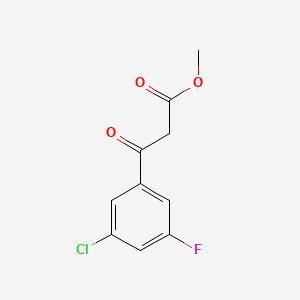

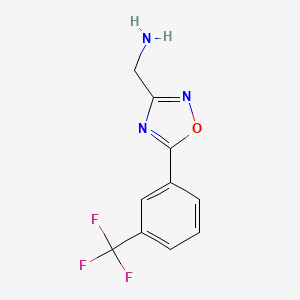
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
